molecular formula C22H32O6 B1630397 Excisanin B

Excisanin B

Cat. No.: B1630397
M. Wt: 392.5 g/mol
InChI Key: VAAUVQKKXHANPM-SASCPTOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Excisanin B is a natural product found in Isodon japonicus and Isodon excisus with data available.

Scientific Research Applications

Anti-Cancer Properties

  • Breast Cancer Inhibition : Excisanin A, a related compound, showed significant anti-invasive effects on breast cancer cells. It inhibited cell migration and invasion and suppressed the expression of matrix metalloproteinases (MMP-2 and MMP-9), crucial in cancer metastasis. The study indicated that the integrin β1/FAK/PI3K/AKT/β-catenin signaling pathway was involved in this process (Qin et al., 2013).

  • Hepatocellular Carcinoma Suppression : Excisanin A demonstrated a potent inhibitory effect on human hepatocellular carcinoma cells by targeting hypoxia-inducible factor-1α (HIF-1α) expression, reducing VEGF protein and mRNA expressions, and inhibiting cell proliferation (Han et al., 2021).

  • Colon Cancer Apoptosis : Excisanin A induced apoptosis in human colon cancer SW620 cells. It activated the stress-activated protein kinase (SAPK/JNK) and p38 mitogen-activated protein kinase pathways, contributing to its anti-cancer effects (Deng et al., 2006).

  • Cytotoxic Activity : Novel diterpenoids, including excisanin H and other ent-kaurene diterpenoids, showed significant cytotoxic activity against P388 murine leukemia cells, suggesting their potential in cancer therapy (Gui et al., 2004).

Properties

Molecular Formula

C22H32O6

Molecular Weight

392.5 g/mol

IUPAC Name

[(16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C22H32O6/c1-10-17-12(28-11(2)23)8-14-21(5)13(20(3,4)7-6-15(21)24)9-16(25)22(14,18(10)26)19(17)27/h12-17,19,24-25,27H,1,6-9H2,2-5H3/t12?,13?,14?,15?,16?,17?,19-,21?,22?/m1/s1

InChI Key

VAAUVQKKXHANPM-SASCPTOWSA-N

Isomeric SMILES

CC(=O)OC1CC2C3(C(CCC(C3CC(C24[C@@H](C1C(=C)C4=O)O)O)(C)C)O)C

SMILES

CC(=O)OC1CC2C3(C(CCC(C3CC(C24C(C1C(=C)C4=O)O)O)(C)C)O)C

Canonical SMILES

CC(=O)OC1CC2C3(C(CCC(C3CC(C24C(C1C(=C)C4=O)O)O)(C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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